BenchChemオンラインストアへようこそ!

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Choose CAS 956206-48-7 for regioisomer-specific kinase SAR programs. The N1–C2 linkage & 2,4-dichlorophenyl/4-fluorophenyl pattern is encompassed by JAK1 inhibitor patent (EP3190116A1) but remains biologically uncharacterized. Use the 4-fluorophenyl as a 19F NMR probe or synthetic handle. Available at ≥95% research-grade purity. Request a quote for standard research quantities to initiate target engagement, metabolic stability profiling, and connectivity isomer comparison studies.

Molecular Formula C18H10Cl2FN3S
Molecular Weight 390.26
CAS No. 956206-48-7
Cat. No. B2657294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole
CAS956206-48-7
Molecular FormulaC18H10Cl2FN3S
Molecular Weight390.26
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl)F
InChIInChI=1S/C18H10Cl2FN3S/c19-12-3-6-14(15(20)9-12)17-7-8-22-24(17)18-23-16(10-25-18)11-1-4-13(21)5-2-11/h1-10H
InChIKeyXPXXEDAMOJZTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[5-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CAS 956206-48-7): Core Structural Identity and Procurement Baseline


2-[5-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CAS 956206-48-7) is a synthetic heterocyclic compound with the molecular formula C18H10Cl2FN3S and a molecular weight of 390.26 g/mol . It belongs to the pyrazole–thiazole hybrid class, a privileged scaffold extensively investigated for anticancer, antimicrobial, and anti-inflammatory activities [1]. The compound features a unique N1–C2 connectivity linking the pyrazole to the thiazole ring, with a 2,4-dichlorophenyl group at the pyrazole 5-position and a 4-fluorophenyl group at the thiazole 4-position. This specific substitution pattern and connectivity distinguishes it from regioisomeric analogs such as 2-(1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)-4-phenylthiazole, which adopts a C4–C2 linkage and lacks the 4-fluorophenyl thiazole substituent [2]. As of 2026-04-29, no primary research articles or patents were identified that report quantitative biological activity data specific to this exact compound. Available vendor documentation confirms a minimum purity specification of 95% .

Why Generic Pyrazole-Thiazole Substitution Fails for 2-[5-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CAS 956206-48-7) in Research Procurement


Generic substitution within the pyrazole–thiazole hybrid class is not scientifically defensible due to the critical influence of connectivity and halogen substitution on biological target engagement. The target compound adopts an N1–C2 pyrazole–thiazole linkage with a 2,4-dichlorophenyl pyrazole substituent and a 4-fluorophenyl thiazole substituent, a combination not duplicated in any reported active analog . The closest structurally characterized comparator, compound 1b from Pereira et al. (2026), shares the 2,4-dichlorophenyl pyrazole motif but differs in three key parameters: (i) a C4–C2 linkage instead of N1–C2, (ii) an unsubstituted phenyl rather than 4-fluorophenyl on the thiazole, and (iii) the dichlorophenyl group attached at N1 rather than C5 of the pyrazole [1]. These differences in regiochemistry and halogenation pattern are known to significantly alter electronic distribution, molecular conformation, and binding interactions in pyrazole–thiazole systems [1]. Consequently, activity data from regioisomeric or differently halogenated analogs cannot be reliably extrapolated to CAS 956206-48-7. Any procurement decision based on assumed class-level equivalence without compound-specific characterization data carries substantial risk of experimental irreproducibility.

Quantitative Differentiation Evidence for 2-[5-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CAS 956206-48-7) for Scientific Selection


Regiochemical Connectivity: N1–C2 Pyrazole–Thiazole Linkage vs. C4–C2 Regioisomer

The target compound (CAS 956206-48-7) features an N1–C2 linkage connecting the pyrazole nitrogen to the thiazole 2-position. This represents a fundamentally different connectivity compared to the C4–C2 regioisomer 2-(1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)-4-phenylthiazole (compound 1b) reported in Pereira et al. (2026) [1]. The N1–C2 connectivity places the pyrazole and thiazole rings in a distinct spatial orientation, altering the dihedral angle between the two heterocycles and consequently the three-dimensional pharmacophore presentation. In pyrazole–thiazole systems, connectivity type has been demonstrated to be a primary determinant of biological activity, with different regioisomers showing divergent target engagement profiles [1]. No quantitative biological data are available for the N1–C2 isomer (CAS 956206-48-7) itself, precluding direct activity comparison; however, the structural divergence from the characterized C4–C2 series establishes that this compound occupies a distinct and unexplored chemical space within the pyrazole–thiazole landscape.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Halogen Substitution Pattern: 4-Fluorophenyl Thiazole vs. Unsubstituted Phenyl Analogs

The presence of a 4-fluorophenyl substituent at the thiazole 4-position in CAS 956206-48-7 differentiates it from the unsubstituted phenyl analog (compound 1b) and other non-fluorinated pyrazole–thiazole hybrids [1]. Fluorine substitution at the para-position of the phenyl ring is a well-established medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and target binding. In related pyrazole–thiazole systems, the introduction of fluorine has been correlated with enhanced metabolic stability and altered pharmacokinetic profiles, although data for this specific compound are absent [2]. The 4-fluorophenyl group also contributes a distinct electrostatic potential surface compared to the 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenyl variants frequently encountered in published pyrazole–thiazole libraries [1]. Within the Pereira et al. (2026) series, the 3-fluorophenyl analog (compound 1g) demonstrated the most potent anti-T. cruzi activity (IC50 = 11.66 μM, SI > 42.8), suggesting that fluorine position and presence significantly modulate biological outcomes in this scaffold class [1].

Bioisosterism Fluorine Chemistry Metabolic Stability

Vendor-Documented Purity: Minimum 95% Specification for Research-Grade Procurement

CymitQuimica (Biosynth brand) lists CAS 956206-48-7 with a documented minimum purity specification of 95% . This purity threshold meets or exceeds the typical requirements for in vitro biological screening and chemical biology probe development. In the absence of published biological data, the verified purity specification serves as the primary quantitative differentiator at the procurement level, ensuring that experimental results are not confounded by impurities. Competing vendors may offer this compound at lower or unspecified purity grades, which can introduce variability in biological assay outcomes. The available product documentation does not include certificate of analysis (CoA) data for specific batches; procurement decisions should include requesting batch-specific CoA documentation.

Analytical Chemistry Quality Control Reproducibility

Intellectual Property Landscape: Potential JAK1 Inhibitor Scaffold Coverage

The pyrazolothiazole core structure encompassing CAS 956206-48-7 falls within the generic Markush claims of patent EP3190116A1, which discloses pyrazolothiazole compounds as JAK1 inhibitors with potential applications in inflammatory and autoimmune diseases [1]. The patent describes compounds with an N1–C2 pyrazole–thiazole connectivity (matching CAS 956206-48-7) and encompasses 2,4-dichlorophenyl and 4-fluorophenyl substituents within its scope. However, CAS 956206-48-7 itself is not explicitly exemplified with biological data in this patent document [1]. The patent landscape indicates that this structural class has attracted industrial interest for kinase inhibition, distinguishing it from pyrazole–thiazole hybrids that are primarily explored in academic antiparasitic or antimicrobial contexts (e.g., the Pereira et al. 2026 study) [2]. This divergence in therapeutic targeting hypothesis provides a rationale for selecting CAS 956206-48-7 over antiparasitic-focused analogs when kinase-related mechanisms are under investigation.

Kinase Inhibition JAK-STAT Pathway Patent Analysis

Recommended Application Scenarios for 2-[5-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CAS 956206-48-7) Based on Available Evidence


Scaffold-Hopping Lead Generation in Kinase Drug Discovery Programs

The N1–C2 pyrazole–thiazole core of CAS 956206-48-7 aligns with the Markush structures claimed in JAK1 inhibitor patent EP3190116A1 [1]. Researchers pursuing novel kinase inhibitors can deploy this compound as a starting scaffold for structure–activity relationship (SAR) exploration, particularly when seeking to differentiate from the extensively studied C4–C2 regioisomers that dominate the antiparasitic literature . The 4-fluorophenyl substituent provides a synthetic handle for further functionalization and a fluorine NMR probe for conformational studies, while the 2,4-dichlorophenyl group offers opportunities for halogen bonding interactions with kinase hinge regions. Procurement of this specific compound enables exploration of chemical space that is structurally encompassed by industrial patent claims but remains biologically uncharacterized in the public domain.

Fluorine-Containing Chemical Probe Development for 19F NMR and Metabolic Stability Studies

The 4-fluorophenyl substituent distinguishes CAS 956206-48-7 from the majority of published pyrazole–thiazole hybrids, which predominantly feature unsubstituted phenyl, 4-chlorophenyl, or 4-bromophenyl groups at the corresponding position [1]. This fluorine atom enables 19F NMR-based binding assays and conformational analysis, providing a label-free method for studying protein–ligand interactions . Additionally, the electron-withdrawing fluorine substituent is predicted to enhance oxidative metabolic stability compared to non-fluorinated analogs, a property that is valuable in cellular assay contexts where compound half-life impacts apparent potency. Researchers designing chemical probes for target engagement studies should prioritize this compound over non-fluorinated alternatives when 19F detection or metabolic stability is critical to experimental design.

Regiochemical Selectivity Studies in Heterocyclic Chemistry and Drug Design

CAS 956206-48-7 represents the N1–C2 connectivity isomer within the pyrazole–thiazole structural family, in contrast to the more commonly reported C4–C2 isomers [1]. This regiochemical distinction offers a unique opportunity for comparative studies investigating how connectivity affects physicochemical properties (logP, solubility, permeability), target binding, and cellular activity. Synthetic chemists and medicinal chemists investigating scaffold hopping strategies can use this compound as a key reference point for establishing structure–property relationships (SPR) that correlate connectivity type with drug-like attributes. The compound's availability at research-grade purity (≥95%) supports its use in systematic SPR campaigns where reliable analytical characterization is essential.

Negative Control or Selectivity Counter-Screen in Pyrazole-Thiazole Antiparasitic Programs

Given that the structurally related C4–C2 regioisomer (compound 1b) was evaluated against T. cruzi and M. tuberculosis [1], CAS 956206-48-7 can serve as a connectivity control to assess whether antiparasitic activity in this chemical class is regioisomer-dependent. The N1–C2 isomer has not been characterized in antiparasitic assays, making it a valuable tool for determining the structural specificity of any observed biological effects. Incorporating this compound into counter-screening panels alongside the C4–C2 series would clarify whether the pyrazole–thiazole scaffold's antiparasitic activity is tolerant to connectivity changes, thereby informing hit triage and lead optimization decisions.

Quote Request

Request a Quote for 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.